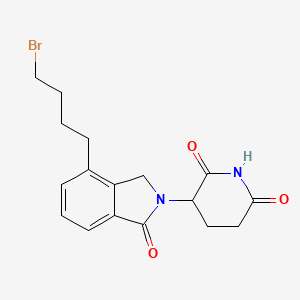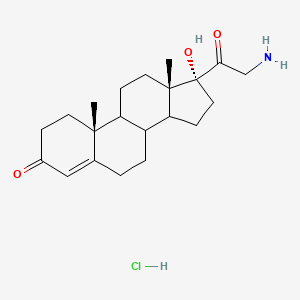
21-Amino-17-hydroxyprogesteronehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-amino-17-hydroxyprogesterone hydrochloride typically involves the modification of progesteroneThe reaction conditions often involve the use of specific catalysts and reagents to facilitate these modifications .
Industrial Production Methods
Industrial production of 21-amino-17-hydroxyprogesterone hydrochloride involves large-scale chemical synthesis using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and analysis . The process ensures high purity and yield of the compound, making it suitable for research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
21-amino-17-hydroxyprogesterone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
21-amino-17-hydroxyprogesterone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of steroid hormones.
Biology: The compound is used to investigate its effects on cellular processes and hormone regulation.
Medicine: Research on 21-amino-17-hydroxyprogesterone hydrochloride helps in understanding its potential therapeutic uses, particularly in hormone replacement therapy and treatment of hormonal disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of steroid hormone synthesis
Wirkmechanismus
The mechanism of action of 21-amino-17-hydroxyprogesterone hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to progesterone receptors, influencing the expression of genes involved in various biological processes. This interaction can modulate hormone levels, affect cellular signaling pathways, and regulate physiological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Progesterone: A natural steroid hormone with similar structural features.
17α-hydroxyprogesterone caproate: A synthetic derivative used in obstetrical practice.
21-deoxycortisol: Another steroid hormone with related properties
Uniqueness
21-amino-17-hydroxyprogesterone hydrochloride is unique due to its specific modifications at the 21st and 17th positions, which confer distinct biological activities. These modifications make it a valuable tool for studying the effects of steroid hormones and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C21H32ClNO3 |
|---|---|
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
(10R,13S,17R)-17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C21H31NO3.ClH/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22;/h11,15-17,25H,3-10,12,22H2,1-2H3;1H/t15?,16?,17?,19-,20-,21-;/m0./s1 |
InChI-Schlüssel |
VVHIFFRVNVWIOK-UCQWQHPBSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CN)O)C.Cl |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CN)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


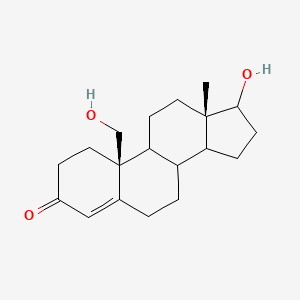
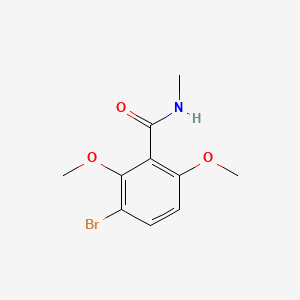

![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)
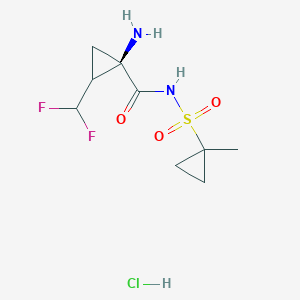
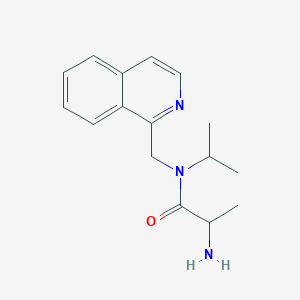
![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)

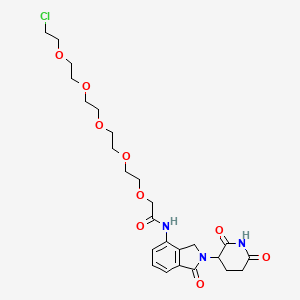
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)

